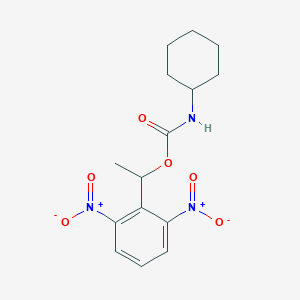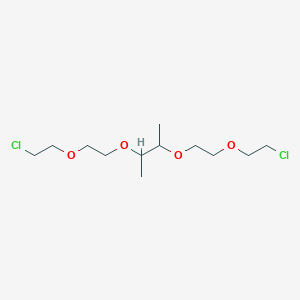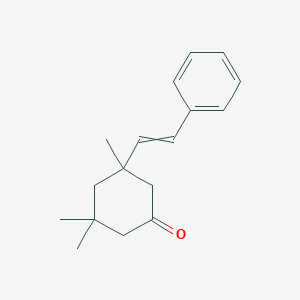
3,3,5-Trimethyl-5-(2-phenylethenyl)cyclohexan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3,5-Trimethyl-5-(2-phenylethenyl)cyclohexan-1-one is a chemical compound with a complex structure that includes a cyclohexane ring substituted with three methyl groups and a phenylethenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,5-Trimethyl-5-(2-phenylethenyl)cyclohexan-1-one typically involves the controlled hydrogenation of isophorone, followed by further chemical modifications. One common method includes the oxidation of 3,5,5-Trimethyl-2-cyclohexen-1-ol in the presence of palladium on activated charcoal under an ethylene atmosphere .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale chemical reactions with stringent control over reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction parameters is crucial for efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
3,3,5-Trimethyl-5-(2-phenylethenyl)cyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the compound into different alcohols or hydrocarbons.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include palladium on activated charcoal for oxidation, hydrogen gas for reduction, and various halogenating agents for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation typically yields carbonyl compounds, while reduction can produce alcohols or hydrocarbons.
Wissenschaftliche Forschungsanwendungen
3,3,5-Trimethyl-5-(2-phenylethenyl)cyclohexan-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 3,3,5-Trimethyl-5-(2-phenylethenyl)cyclohexan-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclohexanone: A simpler analog with a similar cyclohexane ring structure but without the phenylethenyl group.
Isophorone: A related compound used as a precursor in the synthesis of 3,3,5-Trimethyl-5-(2-phenylethenyl)cyclohexan-1-one.
3,5,5-Trimethyl-2-cyclohexen-1-ol: An intermediate in the synthesis of the target compound
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical properties and potential applications. Its combination of a cyclohexane ring with both methyl and phenylethenyl groups makes it a versatile compound in various chemical reactions and applications.
Eigenschaften
CAS-Nummer |
138307-90-1 |
|---|---|
Molekularformel |
C17H22O |
Molekulargewicht |
242.36 g/mol |
IUPAC-Name |
3,3,5-trimethyl-5-(2-phenylethenyl)cyclohexan-1-one |
InChI |
InChI=1S/C17H22O/c1-16(2)11-15(18)12-17(3,13-16)10-9-14-7-5-4-6-8-14/h4-10H,11-13H2,1-3H3 |
InChI-Schlüssel |
BDGNEHUWODQZJQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC(=O)CC(C1)(C)C=CC2=CC=CC=C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


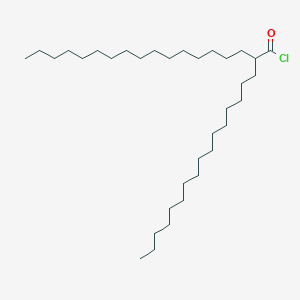
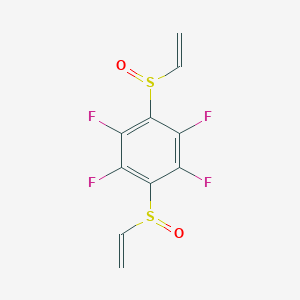

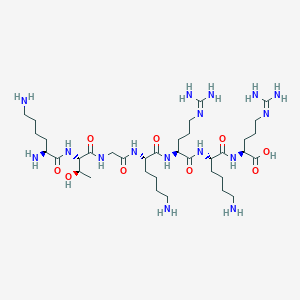
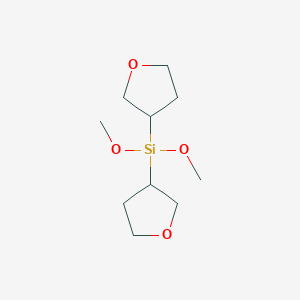
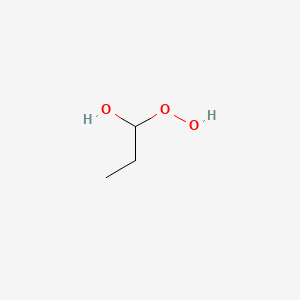
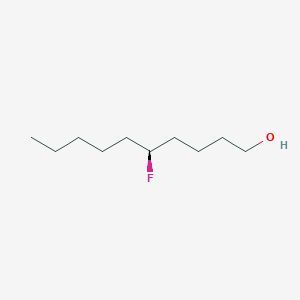
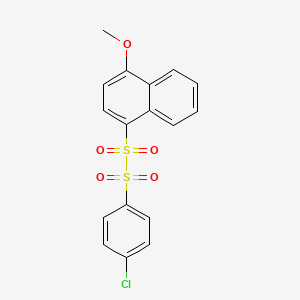
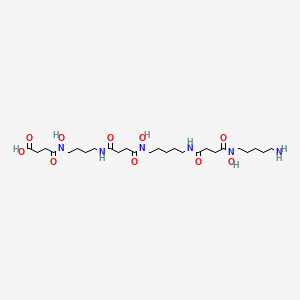
![(6aR,10aS)-11-Hydroxy-12-methoxy-7,7,10a-trimethyl-5,6a,7,9,10,10a-hexahydro-4H-phenanthro[1,2-c]pyran-4,8(6H)-dione](/img/structure/B14272919.png)


